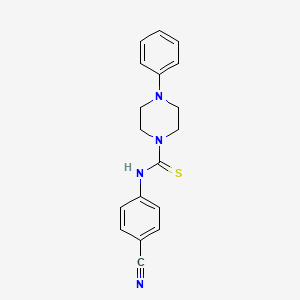

N-(4-Cyanophenyl)-4-phenylpiperazin-1-carbothioamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-cyanophenyl group and a phenyl group, along with a carbothioamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

Target of Action

Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in the target’s function . For instance, some compounds can inhibit or activate the ryanodine receptor, affecting the calcium ion flow within cells .

Biochemical Pathways

Compounds that target the ryanodine receptor can affect calcium signaling pathways within cells . This can lead to downstream effects such as changes in muscle contraction, neurotransmitter release, and other cellular processes that rely on calcium signaling .

Result of Action

Based on its potential target, it could affect calcium signaling within cells, leading to changes in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-cyanophenylpiperazine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:

N-(4-cyanophenyl)piperazine: Lacks the phenyl and carbothioamide groups, resulting in different chemical and biological properties.

4-phenylpiperazine: Lacks the 4-cyanophenyl and carbothioamide groups, leading to distinct pharmacological activities.

N-(4-cyanophenyl)-4-phenylpiperazine: Lacks the carbothioamide group, which may affect its reactivity and biological activity.

The uniqueness of N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Biologische Aktivität

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring substituted with a cyanophenyl and phenyl group, alongside a carbothioamide functional group. Its chemical formula is C17H18N4S.

Research indicates that compounds similar to N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymes : Some piperazine derivatives have been shown to inhibit enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial in the purine biosynthesis pathway in pathogens like Mycobacterium tuberculosis .

- Antinociceptive Effects : Certain analogs have demonstrated antinociceptive properties, indicating their potential use in pain management. This is often mediated through central and peripheral pathways .

Structure-Activity Relationship (SAR)

The SAR studies of piperazine derivatives reveal that modifications to the piperazine ring and substituents significantly affect biological activity. For instance:

- Substituent Variations : The presence of electron-withdrawing groups enhances the potency against specific targets. Modifications at the para position on the phenyl ring have been shown to optimize activity .

- Hydrophobic Interactions : The hydrophobic nature of substituents can influence the binding affinity to target proteins, thereby affecting efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide and related compounds:

| Compound | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide | IMPDH | Inhibitory | 15 | Effective against M. tuberculosis |

| Analog 1 | Pin1 | Inhibitory | 5.38 | Potential anticancer agent |

| Analog 2 | Pain Receptors | Antinociceptive | 50 | Significant reduction in writhing behavior |

Case Studies

Several studies have explored the biological activity of compounds related to N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide:

- Antitubercular Activity : A study demonstrated that certain piperazine derivatives inhibited IMPDH in Mycobacterium tuberculosis, leading to reduced bacterial proliferation . The structural modifications were crucial for enhancing selectivity and potency.

- Antinociceptive Activity : In vivo tests showed that specific derivatives exhibited significant antinociceptive effects in mice models, indicating potential applications in pain management therapies .

- Anticancer Potential : Research on thiazole-piperazine hybrids indicated that modifications led to improved binding affinities for cancer-related targets, suggesting a promising avenue for developing anticancer agents .

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S/c19-14-15-6-8-16(9-7-15)20-18(23)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHNOSWLGSYLMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.